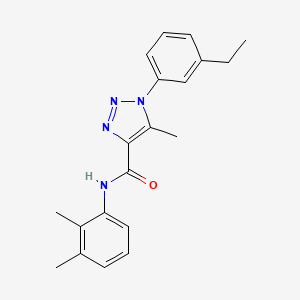
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.42 g/mol |
| LogP | 3.9939 |
| Polar Surface Area | 49.475 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, in a study involving various triazole compounds, it was found that derivatives similar to this compound demonstrated promising activity against lung cancer cell lines (A549) with IC50 values ranging from 0.97 to 34.46 μM .
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various bacterial strains. For example:
- Inhibition of Pathogens : Studies have indicated that triazole derivatives can inhibit growth in Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. The presence of specific substituents on the phenyl rings and the triazole moiety can enhance or reduce activity:
- Substituent Variations : Modifications such as introducing alkyl or halogen groups can significantly affect potency against cancer and microbial targets .
Case Studies
Several case studies highlight the efficacy of triazole-containing compounds:
- Study on Lung Cancer : A derivative with similar structure exhibited IC50 values lower than standard chemotherapy agents like podophyllotoxin and etoposide in A549 cells .
- Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested for antimicrobial activity and showed promising results against common pathogens with IC50 values indicating effective inhibition .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-7-10-17(12-16)24-15(4)19(22-23-24)20(25)21-18-11-6-8-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSNQIPTWDYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














